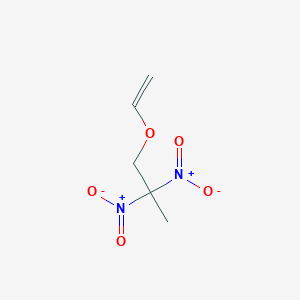

2,2-Dinitropropyl vinyl ether

Numéro de catalogue B8685301

Poids moléculaire: 176.13 g/mol

Clé InChI: LBTIMYPWSLVUMN-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04426540

Procedure details

A 50 ml single necked, round bottom flask was charged with 20 ml methylene chloride, 0.50 g (7.14 mmole) divinyl ether, 1.07 g (7.14 mmole) 2,2-dinitropropanol (VIII), and 0.1 g red mercuric oxide. The solution was stirred, using a Teflon coated magnetic bar while 100 μl trifluoroacetic acid was added. The reaction flask was then fitted with a water cooled reflux condenser and drying tube filled with Drierite desiccant. The reaction was stirred under reflux (~37° C.) for 16 hours. The methylene chloride solvent was removed in vacuo, leaving a slightly yellow, clear oil. The oil was taken up in 2 ml carbon tetrachloride and placed onto 7.8 g neutral alumina (pH 6.9) packed with carbon tetrachloride into a 15 ml "course" glass sintered funnel. The carbon tetrachloride was removed in vacuo, leaving 0.74 g of crude 2,2-dinitropropyl vinyl ether (IX) which was shown by nuclear resonance spectrometry to be 92 percent pure.

[Compound]

Name

mercuric oxide

Quantity

0.1 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(Cl)Cl.[CH:4](OC=C)=[CH2:5].[N+:9]([C:12]([N+:16]([O-:18])=[O:17])([CH3:15])[CH2:13][OH:14])([O-:11])=[O:10].FC(F)(F)C(O)=O>C(Cl)(Cl)(Cl)Cl.O>[CH:4]([O:14][CH2:13][C:12]([N+:16]([O-:18])=[O:17])([N+:9]([O-:11])=[O:10])[CH3:15])=[CH2:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OC=C

|

|

Name

|

|

|

Quantity

|

1.07 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C(CO)(C)[N+](=O)[O-]

|

[Compound]

|

Name

|

mercuric oxide

|

|

Quantity

|

0.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

100 μL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with Drierite desiccant

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux (~37° C.) for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a slightly yellow, clear oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The carbon tetrachloride was removed in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OCC(C)([N+](=O)[O-])[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.74 g | |

| YIELD: CALCULATEDPERCENTYIELD | 58.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |